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Compound of Interest

Compound Name: 5-Bromo-2-cyclobutoxypyrimidine

Cat. No.: B1521022

5-Bromo-2-cyclobutoxypyrimidine is a substituted pyrimidine that has emerged as a
significant building block for researchers, scientists, and professionals in drug development.
The pyrimidine core is a foundational motif in numerous biologically active compounds, largely
due to its structural resemblance to the purine bases of DNA and RNA, allowing it to interact
with a wide array of biological targets.[1][2] The strategic placement of a bromine atom at the 5-
position and a cyclobutoxy group at the 2-position provides a versatile scaffold with distinct
reactive sites. This dual functionality allows for sequential and regioselective chemical
modifications, making it an ideal starting point for the synthesis of diverse compound libraries
aimed at discovering novel therapeutic agents.[3][4] This guide provides a comprehensive
overview of its chemical structure, detailed protocols for its analysis, and insights into its
application in the synthesis of complex molecules.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in its
effective application. The structure features a pyrimidine ring, which is an aromatic heterocycle
containing two nitrogen atoms. It is functionalized with a bromine atom and a cyclobutoxy ether

group.
Caption: Chemical structure of 5-Bromo-2-cyclobutoxypyrimidine.

The physicochemical properties of this compound are summarized below, providing essential
data for experimental design and execution.
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Property Value Source
5-bromo-2-

IUPAC Name o [5]
cyclobutoxypyrimidine

Molecular Formula CsHsBrN20 [5]

Molecular Weight 229.07 g/mol [5]

Canonical SMILES BrC1=CN=C(OC2CCC2)N=C1 [5]

INChI=1S/C8H9BIN20/c9-6-4-
InChl Key 10-8(12-7-2-1-3-7)11-5-6/h4- 5]
5,7H,1-3H2

Synthesis Pathway: A Strategic Approach

The synthesis of 5-Bromo-2-cyclobutoxypyrimidine is typically achieved through a
nucleophilic aromatic substitution (SNAr) reaction. A common and logical precursor is a di-
halogenated pyrimidine, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2
position is significantly more reactive towards nucleophilic attack than the bromine at C5, due
to the electron-withdrawing effect of the adjacent ring nitrogens.[3][4] This differential reactivity
allows for the selective displacement of the chlorine by cyclobutanol (or its corresponding
alkoxide, sodium cyclobutoxide) to yield the desired product.

General Synthetic Workflow:

Base (e.g., NaH, K2CO3)
Solvent (e.g., THF, DMF)

Nucleophilic Aromatic
Substitution (SNAr)

5-Bromo-2-chloropyrimidine | — —
+ Cyclobutanol Column Chromatography 5-Bromo-2-cyclobutoxypyrimidine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Bromo-2-cyclobutoxypyrimidine.
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This strategic synthesis leverages the inherent reactivity of the halopyrimidine scaffold, a
common approach in the construction of complex pharmaceutical intermediates.[3][6]

Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the
synthesized compound. A combination of spectroscopic techniques provides a complete profile.
Due to the limited availability of published spectra for this specific molecule, the following data
are predictive, based on the analysis of structurally similar compounds like 5-bromopyrimidine
and other substituted pyrimidines.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Predicted 'H and 3C NMR Data:
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Predicted .
) . L Integration/As .
Nucleus Chemical Shift  Multiplicity . Rationale
sighment
(3, ppm)
Pyrimidine
protons,
deshielded by
H ~8.5 Singlet 2H (H-4, H-6) electronegative
nitrogen atoms
and the bromine
atom.
Cyclobutoxy
) methine proton,
~5.3 Quintet 1H (O-CH) ) )
split by adjacent
CH: groups.
Cyclobutoxy
] methylene
~2.4 Multiplet 2H (CH2) )
protons adjacent
to the methine.
Cyclobutoxy
~2.0 Multiplet 2H (CH2) methylene
protons.
Cyclobutoxy
~1.7 Multiplet 2H (CH2) methylene
protons.
Carbon attached
_ to two
13C ~165 Singlet Cc2 .
electronegative
atoms (N and O).
Pyrimidine
~160 Singlet C4, C6 carbons adjacent
to nitrogen.
~100 Singlet C5 Carbon bearing
the bromine
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atom, shifted
upfield relative to
C4/Ce6.

) Cyclobutoxy
~75 Singlet O-CH ]
methine carbon.

Cyclobutoxy
~30 Singlet CH: methylene

carbons.

Cyclobutoxy
~15 Singlet CHz2 methylene

carbon.

Experimental Protocol: NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-
cyclobutoxypyrimidine. Dissolve the sample in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.[7]

e IH NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation
delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Reference the
chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm).[7]

e 13C NMR Acquisition: Using the same instrument, acquire a proton-decoupled 13C spectrum.
Due to the low natural abundance of 13C, a higher number of scans (e.g., 1024-4096) and a
longer relaxation delay (2-10 seconds) are typically required.[7] Reference the spectrum to
the solvent peak (e.g., CDClIs at 77.16 ppm).[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the
molecule.

Expected Mass Spectrum Features:
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e Molecular lon (M+): A prominent cluster of peaks corresponding to the molecular ion will be
observed.

« |sotopic Pattern: Due to the presence of bromine, a characteristic M* and M+2 isotopic
pattern in an approximate 1:1 ratio will be visible, corresponding to the natural abundance of
the 7°Br and 81Br isotopes.[7] This is a definitive signature for a mono-brominated compound.

e Fragmentation: Common fragmentation pathways may include the loss of the cyclobutoxy
group, or cleavage of the cyclobutyl ring.

Experimental Protocol: MS Analysis

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a volatile
solvent like methanol or acetonitrile.[7]

« lonization: Electrospray lonization (ESI) is a suitable soft ionization technique that would
likely produce the protonated molecule, [M+H]*. Electron Impact (El) ionization can also be
used, which would provide more extensive fragmentation data.[7]

e Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or
time-of-flight) based on their mass-to-charge ratio (m/z) to generate the mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm~—?) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (pyrimidine ring)
~2950-2850 C-H Stretch Aliphatic (cyclobutoxy group)
Pyrimidine ring skeletal
~1600-1450 C=N, C=C Stretch o
vibrations
~1250 C-O Stretch Aryl-alkyl ether
~700-600 C-Br Stretch Bromo-aromatic
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Experimental Protocol: IR Analysis

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[9][10]

« Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Acquire a
background spectrum of the empty sample compartment or KBr pellet first, which is then
automatically subtracted from the sample spectrum.

General Analytical Workflow Visualization:
Sample Preparation
Dissolve in Dissolve in Prepare KBr Pellet
Deuterated Solvent Volatile Solvent or use ATR

Data Acpuisition

NMR Spectrometer Mass Spectrometer FTIR Spectrometer

& Verification

Correlate Spectroscopic Data:
- 1H & 13C Shifts
- Mass & Isotope Pattern
- Functional Group Vibrations

Confirm Structure &
Purity of
5-Bromo-2-cyclobutoxypyrimidine
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Caption: A self-validating workflow for the structural analysis of the title compound.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-cyclobutoxypyrimidine lies in its potential as a versatile
intermediate in drug discovery.[11] The pyrimidine core is a privileged scaffold, found in
numerous FDA-approved drugs, particularly kinase inhibitors.[1][4]

o Scaffold for Kinase Inhibitors: The C5-bromo position is primed for palladium-catalyzed
cross-coupling reactions, such as Suzuki or Sonogashira couplings.[3][6] This allows for the
introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to interact
with specific pockets in the kinase active site.

o Fragment-Based Drug Discovery: The molecule itself can serve as a starting fragment for
screening campaigns. Hits can then be optimized by chemically modifying the cyclobutoxy
group or by functionalizing the C5 position.[4]

 Library Synthesis: The reliable and selective reactivity at the C5 position makes this
compound highly suitable for the parallel synthesis of large compound libraries, enabling
high-throughput screening to identify new drug leads.[4]

The pyrimidine nucleus is a cornerstone of many therapeutic agents, and its derivatives have
shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-
inflammatory properties.[1][12][13] The unique substitution pattern of 5-Bromo-2-
cyclobutoxypyrimidine offers a distinct chemical space for the exploration of new and
improved therapeutics.

Conclusion

5-Bromo-2-cyclobutoxypyrimidine is a valuable and strategically designed chemical entity
for medicinal chemistry and drug development. Its synthesis is straightforward, leveraging the
predictable reactivity of halopyrimidines. Its structure can be unequivocally confirmed through a
standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. The true
power of this molecule is its capacity to serve as a versatile scaffold, enabling the efficient
creation of diverse molecular structures for the discovery of novel kinase inhibitors and other
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targeted therapies. This guide provides the foundational knowledge and practical protocols
necessary for researchers to confidently utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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